molecular formula C18H16BrNO4 B4586035 2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE

2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE

Cat. No.: B4586035
M. Wt: 390.2 g/mol
InChI Key: WCTAGMXZUXAOHP-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE is a useful research compound. Its molecular formula is C18H16BrNO4 and its molecular weight is 390.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-bromophenyl)-2-oxoethyl N-(phenylacetyl)glycinate is 389.02627 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

New Anti-Diabetic Agents

  • Indole-Based Hybrid Oxadiazole Scaffolds: Research on indole-based compounds, including those involving bromo-N-phenyl/arylacetamides, has led to the development of potent anti-diabetic agents through inhibition of the α-glucosidase enzyme. This suggests potential for similar bromophenyl derivatives in medicinal chemistry and pharmacology (Nazir et al., 2018).

Tyrosinase Inhibitors for Therapeutic Use

  • Biphenyl Ester Derivatives: A study on biphenyl-based compounds, including 2-oxoethyl benzoates and pyridinecarboxylate derivatives, found significant anti-tyrosinase activities, hinting at the utility of bromophenyl derivatives in developing treatments for conditions like hyperpigmentation and related disorders (Kwong et al., 2017).

Novel Heterocyclic Compounds with Antibacterial Activities

  • Synthesis from 4-Bromophenyl Derivatives: Research involving 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a key starting material has led to the synthesis of novel heterocyclic compounds with promising antibacterial activities, indicating the potential for 2-(4-bromophenyl)-2-oxoethyl N-(phenylacetyl)glycinate in contributing to novel antimicrobial agents (El-hashash et al., 2015).

Advanced Material Science Applications

  • Fluorinated Poly(Aryl Ether) with a 4-Bromophenyl Pendant Group: A fluorinated poly(aryl ether) containing a 4-bromophenyl pendant has been synthesized, showcasing applications in fuel cell technology due to its excellent thermal, oxidative, and dimensional stability. This research underscores the utility of bromophenyl derivatives in the development of high-performance materials (Liu et al., 2006).

Spectroscopic Characterization and Computational Studies

  • Structural Analysis: The compound has been synthesized and characterized using various spectroscopic techniques, offering a foundation for further exploration of its properties and applications. Detailed structural analysis through X-ray diffraction and computational methods highlights the potential of such compounds in material science and organic chemistry (Diwaker et al., 2015).

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-[(2-phenylacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO4/c19-15-8-6-14(7-9-15)16(21)12-24-18(23)11-20-17(22)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTAGMXZUXAOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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